molecular formula C14H16O B14894919 (R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one

(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one

Cat. No.: B14894919
M. Wt: 200.28 g/mol
InChI Key: XUYLNTHOVXRDMY-CQSZACIVSA-N
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Description

®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is a chiral spiro compound characterized by a unique structure where a cyclohexane ring is fused to an indene moiety through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spirocyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chiral chromatography or crystallization to isolate the ®-enantiomer.

    Purification: The final compound is purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and large-scale chiral resolution processes.

Chemical Reactions Analysis

Types of Reactions

®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific chiral properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which ®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,1’-indene]: A non-chiral analog with similar structural features but lacking the chiral center.

    Spiro[cyclohexane-1,1’-tetrahydroindene]: Another spirocyclic compound with a fully saturated indene ring.

Uniqueness

®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is unique due to its chiral nature and the presence of both cyclohexane and indene moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(3R)-spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-one

InChI

InChI=1S/C14H16O/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6H,3,5,7-10H2/t14-/m1/s1

InChI Key

XUYLNTHOVXRDMY-CQSZACIVSA-N

Isomeric SMILES

C1CC(=O)C[C@@]2(C1)CCC3=CC=CC=C23

Canonical SMILES

C1CC(=O)CC2(C1)CCC3=CC=CC=C23

Origin of Product

United States

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